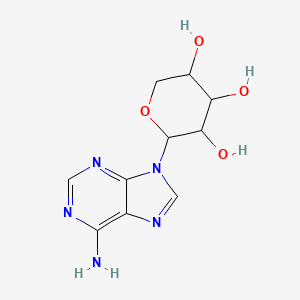
Adenine, 9-beta-D-ribopyranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenine, 9-beta-D-ribopyranosyl-, can be synthesized through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions to form the glycosidic bond. Another method includes the use of protected ribose derivatives, which are then deprotected to yield the final product .
Industrial Production Methods
Industrial production of adenosine typically involves fermentation processes using microorganisms such as Streptomyces antibioticus. The fermentation broth is then subjected to various purification steps, including crystallization and chromatography, to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Adenine, 9-beta-D-ribopyranosyl-, undergoes several types of chemical reactions, including:
Oxidation: Adenosine can be oxidized to form inosine.
Reduction: Reduction of adenosine can yield deoxyadenosine.
Substitution: Adenosine can undergo substitution reactions, such as halogenation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Inosine
Reduction: Deoxyadenosine
Substitution: Halogenated adenosine derivatives
Scientific Research Applications
Adenine, 9-beta-D-ribopyranosyl-, has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: Plays a role in cellular energy transfer as part of adenosine triphosphate (ATP).
Medicine: Used in the treatment of certain cardiovascular conditions and as an antiarrhythmic agent.
Industry: Employed in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
Adenine, 9-beta-D-ribopyranosyl-, exerts its effects primarily through interaction with adenosine receptors (A1, A2A, A2B, and A3). These receptors are involved in various physiological processes, including modulation of neurotransmitter release, vasodilation, and regulation of cardiac function. The binding of adenosine to its receptors can lead to the activation or inhibition of downstream signaling pathways, depending on the receptor subtype .
Comparison with Similar Compounds
Similar Compounds
Inosine: Similar structure but with a hydroxyl group replacing the amino group on the adenine ring.
Deoxyadenosine: Similar structure but with a hydrogen atom replacing the hydroxyl group on the ribose moiety.
Vidarabine: An antiviral compound with a similar structure but with an arabinose sugar instead of ribose.
Uniqueness
Adenine, 9-beta-D-ribopyranosyl-, is unique due to its specific interactions with adenosine receptors and its role in energy transfer processes. Its ability to modulate various physiological functions makes it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
18031-28-2 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) |
InChI Key |
PIYAXTGSPRHBFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















